
4-(Cyclohexyloxy)phenylboronic acid
Descripción general
Descripción
4-(Cyclohexyloxy)phenylboronic acid is an organic compound . It is a boronic acid derivative, which means it contains a boron atom attached to an oxygen atom and a cyclohexyloxyphenyl group .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . The boron atom is attached to an oxygen atom and a cyclohexyloxyphenyl group .Chemical Reactions Analysis
Boronic acids, including 4-(Cyclohexyloxy)phenylboronic acid, are known for their ability to form stable complexes with diols, which is a key feature in many chemical reactions . They are commonly used in Suzuki-Miyaura coupling reactions, where a boronic acid reacts with an organic halide to form a carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids depend on their specific structure . Generally, they are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .Aplicaciones Científicas De Investigación
Asymmetric Catalysis in Organic Synthesis
4-(Cyclohexyloxy)phenylboronic acid and its derivatives play a significant role in asymmetric catalysis, particularly in the 1,4-addition reactions with cycloalkenones. This process is crucial in producing enantioselective compounds, which are essential in the synthesis of various chiral molecules. Studies demonstrate that these reactions can achieve high enantioselectivity (up to 96% ee) and yields (up to 99%) under specific conditions, using catalysts like amidomonophosphine-rhodium(I) (Kuriyama et al., 2001). Another research involving density functional theory (DFT) further elucidates the regio- and enantioselectivity in similar reactions catalyzed by chiral 1,4-diene-Rh(I) (Kantchev, 2011).
Application in Nanotechnology and Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, including 4-(Cyclohexyloxy)phenylboronic acid derivatives, are increasingly utilized in advanced bio-applications. Their ability to form reversible complexes with polyols, such as sugars and diols, facilitates their use in drug delivery systems and biosensors (Lan & Guo, 2019). Additionally, phenylboronic-acid-modified nanoparticles show promise as antiviral therapeutics due to their specific binding capabilities and reduced cellular toxicities (Khanal et al., 2013).
DNA Modification and Imaging
The modification of DNA with boronic acids, including 4-(Cyclohexyloxy)phenylboronic acid derivatives, is an emerging field. Such modifications allow for postsynthetic and sequence-specific ligation chemistry, which is valuable in various applications, including saccharide detection based on fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-cyclohexyloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBGLILWSKAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CCCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexyloxy)phenylboronic acid | |
CAS RN |
570398-88-8 | |
| Record name | 4-Cyclohexyloxy-benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)
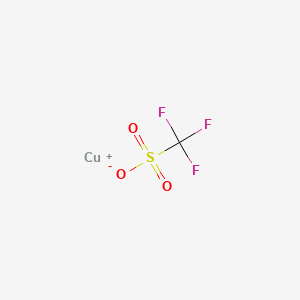
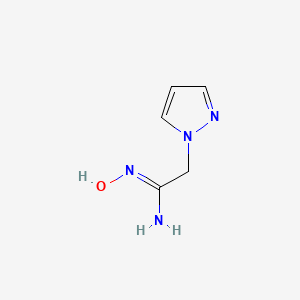

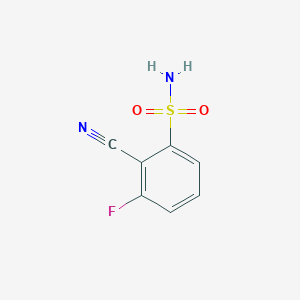

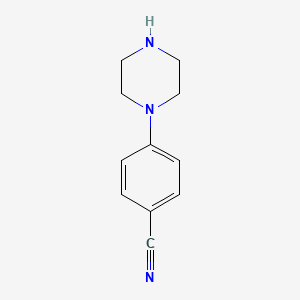
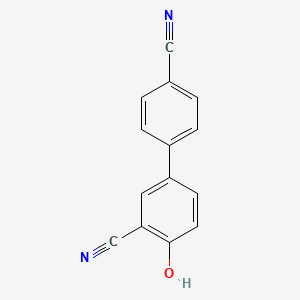
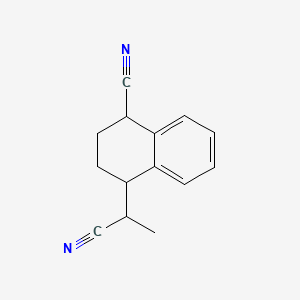
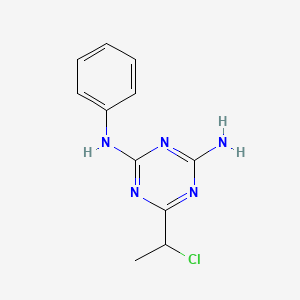
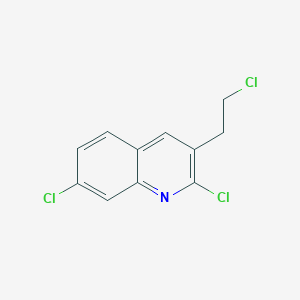
![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)

